REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[C:5]([NH2:14])=[C:4]([NH2:15])[C:3]=1[C:16]1[S:17][CH:18]=[CH:19][CH:20]=1.[S:21](=NC1C=CC=CC=1)=O.Cl[Si](C)(C)C>N1C=CC=CC=1>[F:8][C:7]1[C:2]([F:1])=[C:3]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[C:4]2=[N:15][S:21][N:14]=[C:5]2[C:6]=1[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
2,3-difluoro-1,4-di(2-thienyl)-5,6-diamino-benzene
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1F)C=1SC=CC1)N)N)C=1SC=CC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
S(=O)=NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with Ar three times
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of ethanol and water (1:1 v/v)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=2C(=NSN2)C(=C1F)C=1SC=CC1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |